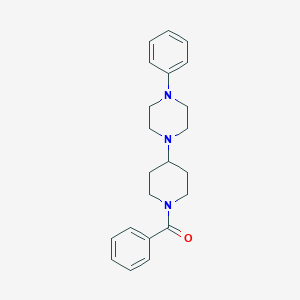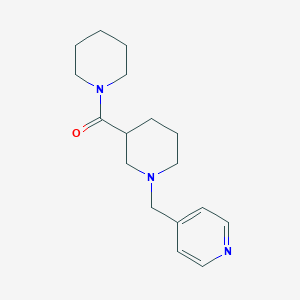
1-Isopropyl-4'-methyl-4,1'-bipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropyl-4'-methyl-4,1'-bipiperidine, also known as IPMPD, is a chemical compound that belongs to the class of piperidine derivatives. It has gained attention in scientific research due to its potential pharmacological properties.
Wirkmechanismus
1-Isopropyl-4'-methyl-4,1'-bipiperidine is believed to exert its pharmacological effects through modulation of GABA and NMDA receptors. It has been shown to enhance the activity of GABA receptors, leading to increased inhibitory neurotransmission and decreased excitability of neurons. 1-Isopropyl-4'-methyl-4,1'-bipiperidine has also been shown to block NMDA receptors, which are involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
In vitro studies have shown that 1-Isopropyl-4'-methyl-4,1'-bipiperidine can increase the activity of GABA receptors, leading to increased inhibitory neurotransmission. It has also been shown to block NMDA receptors, which can lead to decreased excitability of neurons. In vivo studies have demonstrated that 1-Isopropyl-4'-methyl-4,1'-bipiperidine can produce analgesic and anticonvulsant effects, as well as improve motor function in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Isopropyl-4'-methyl-4,1'-bipiperidine in lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. Additionally, 1-Isopropyl-4'-methyl-4,1'-bipiperidine has been shown to have a high degree of selectivity for GABA and NMDA receptors, which can make it a useful tool for studying the function of these receptors. However, limitations of using 1-Isopropyl-4'-methyl-4,1'-bipiperidine in lab experiments include its potential toxicity and the need for further studies to fully understand its pharmacological properties.
Zukünftige Richtungen
Future research on 1-Isopropyl-4'-methyl-4,1'-bipiperidine could focus on further elucidating its mechanism of action and potential therapeutic applications. Additionally, studies could investigate the potential use of 1-Isopropyl-4'-methyl-4,1'-bipiperidine in combination with other drugs for the treatment of neurological disorders. Further research could also explore the potential of 1-Isopropyl-4'-methyl-4,1'-bipiperidine as a tool for studying the function of GABA and NMDA receptors.
Synthesemethoden
1-Isopropyl-4'-methyl-4,1'-bipiperidine can be synthesized through a multistep process starting with the reaction of 2,6-dimethylpyridine with benzyl bromide to obtain 2,6-dimethylpyridin-4-ylmethyl bromide. This intermediate is then reacted with piperidine to obtain 1-benzyl-4,6-dimethyl-1,4-diazepane. Finally, the benzyl group is removed using hydrogenation to obtain 1-Isopropyl-4'-methyl-4,1'-bipiperidine.
Wissenschaftliche Forschungsanwendungen
1-Isopropyl-4'-methyl-4,1'-bipiperidine has been studied for its potential as an analgesic, anesthetic, and anticonvulsant agent. It has also been investigated for its effects on the central nervous system, including its ability to modulate GABA and NMDA receptors. Additionally, 1-Isopropyl-4'-methyl-4,1'-bipiperidine has been studied for its potential as a therapeutic agent for Parkinson's disease.
Eigenschaften
Molekularformel |
C14H28N2 |
|---|---|
Molekulargewicht |
224.39 g/mol |
IUPAC-Name |
4-methyl-1-(1-propan-2-ylpiperidin-4-yl)piperidine |
InChI |
InChI=1S/C14H28N2/c1-12(2)15-10-6-14(7-11-15)16-8-4-13(3)5-9-16/h12-14H,4-11H2,1-3H3 |
InChI-Schlüssel |
QPNKFBFNWAQTMO-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2CCN(CC2)C(C)C |
Kanonische SMILES |
CC1CCN(CC1)C2CCN(CC2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-({3-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B247351.png)

![4-Bromo-2-{[3-(1-piperidinylcarbonyl)-1-piperidinyl]methyl}phenol](/img/structure/B247357.png)

![1-{[1-(3-Phenylpropyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247361.png)
![1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B247362.png)

![1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247365.png)
![3-{[3-(1-azepanylcarbonyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B247366.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-N-methyl-3-piperidinecarboxamide](/img/structure/B247367.png)

![4-Bromo-2-{[4-(4-ethyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247372.png)